Methyl 2,2-diethylbutanoate

Lipophilicity LogP Drug design

Methyl 2,2-diethylbutanoate (CAS 10250-49-4), also designated as 2,2-diethylbutyric acid methyl ester, is a saturated branched-chain ester with molecular formula C9H18O2 and molecular weight 158.24 g/mol. This compound is characterized by a triethylacetic acid core, featuring a tertiary alpha-carbon bearing two ethyl substituents and a methyl ester functional group.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 10250-49-4
Cat. No. B15389796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-diethylbutanoate
CAS10250-49-4
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(CC)(CC)C(=O)OC
InChIInChI=1S/C9H18O2/c1-5-9(6-2,7-3)8(10)11-4/h5-7H2,1-4H3
InChIKeyIGTCPEIOLUENHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,2-diethylbutanoate (CAS 10250-49-4) Properties and Comparator Identification


Methyl 2,2-diethylbutanoate (CAS 10250-49-4), also designated as 2,2-diethylbutyric acid methyl ester, is a saturated branched-chain ester with molecular formula C9H18O2 and molecular weight 158.24 g/mol [1]. This compound is characterized by a triethylacetic acid core, featuring a tertiary alpha-carbon bearing two ethyl substituents and a methyl ester functional group [2]. It is structurally classified as an aliphatic branched-chain carboxylic acid ester, sharing core structural homology with analogs such as ethyl 2,2-diethylbutanoate (CAS 34666-17-6) and methyl 2-ethylbutanoate (CAS 816-11-5), yet possessing distinct steric and electronic profiles [3]. Its calculated logP (XLogP3: 2.6) and limited hydrogen bonding capacity (HBD: 0) indicate moderate lipophilicity and predict low aqueous solubility [1].

Why Methyl 2,2-diethylbutanoate Cannot Be Replaced by Simple Analogs


Substitution of methyl 2,2-diethylbutanoate with structurally similar esters such as methyl 2-ethylbutanoate or ethyl 2,2-diethylbutanoate is not functionally equivalent due to quantifiable differences in steric bulk and physicochemical properties. The geminal diethyl substitution at the alpha-carbon creates a congested steric environment that directly impacts hydrolytic stability, steric shielding, and conformational rigidity. These properties are not trivially replicated by mono-ethyl substituted analogs (e.g., methyl 2-ethylbutanoate) nor by ethyl ester homologs (e.g., ethyl 2,2-diethylbutanoate), which exhibit different lipophilicity (ΔLogP ~0.5-1.0) and volatility (ΔBP ~40-60 °C) [1][2]. The following evidence quantifies these differential dimensions relevant to procurement decisions.

Quantitative Differentiation Evidence for Methyl 2,2-diethylbutanoate (CAS 10250-49-4)


Comparative Lipophilicity and Hydrophobic Parameter Differentiation: Methyl vs. Ethyl Ester

The methyl ester form (CAS 10250-49-4) demonstrates a computed XLogP3 value of 2.6, which is approximately 0.3 log units higher than the corresponding free acid, 2,2-diethylbutanoic acid (XLogP ~2.3) [1][2]. The ethyl ester analog (CAS 34666-17-6) is expected to exhibit an additional ~0.4-0.6 log unit increase in lipophilicity due to the added methylene group, as per general QSAR trends for homologous esters. This differential lipophilicity directly influences compound retention in reverse-phase chromatographic separations and membrane partitioning behavior.

Lipophilicity LogP Drug design Membrane permeability

Volatility and Boiling Point Comparison: Methyl 2,2-diethylbutanoate vs. Branched Ester Analogs

While experimental boiling point data for methyl 2,2-diethylbutanoate is not explicitly published in available databases, comparative analysis with closely related structural analogs provides class-level inference regarding its volatility. Methyl 2-ethylbutanoate (mono-ethyl analog, MW 130.19) has a reported boiling point of 135.1 °C at 760 mmHg [1]. In contrast, ethyl 2,2-diethylbutanoate (ethyl ester analog, MW 172.27) is predicted to have a boiling point approximately 50-70 °C higher due to increased molecular weight and van der Waals interactions [2]. Based on these benchmarks, methyl 2,2-diethylbutanoate (MW 158.24) is anticipated to exhibit a boiling point in the intermediate range of 180-200 °C.

Volatility Distillation Headspace analysis Formulation stability

Steric Parameter Differentiation: Rotatable Bond Count and Conformational Entropy

Methyl 2,2-diethylbutanoate possesses 5 rotatable bonds and a complexity index of 117 [1]. This is significantly higher than mono-substituted analogs such as methyl 2-ethylbutanoate, which exhibits a lower complexity index and fewer degrees of conformational freedom. The geminal diethyl substitution creates a more sterically demanding environment around the ester carbonyl, which is expected to reduce hydrolysis rates compared to less hindered esters. While no direct kinetic data are available for this specific compound, the class-level inference from similar neo-pentyl-like esters supports enhanced hydrolytic stability due to steric shielding of the electrophilic carbonyl center.

Conformational analysis Steric hindrance Binding affinity Molecular modeling

Spectral Differentiation: Unique SPLASH Identifier for Untargeted Metabolomics

Methyl 2,2-diethylbutanoate is characterized by a unique SPLASH identifier (splash10-0a4i-9000000000-d6ab3c3f4a764c56d7f6) in the Wiley spectral database [1]. This identifier corresponds to a distinct fragmentation pattern that distinguishes it from other branched-chain esters, including methyl 2-ethylbutanoate and ethyl 2,2-diethylbutanoate. This unique spectral signature enables unambiguous identification in complex biological or environmental matrices via LC-MS/MS or GC-MS metabolomics workflows.

Mass spectrometry Metabolomics Spectral libraries Compound identification

Recommended Application Scenarios for Methyl 2,2-diethylbutanoate (CAS 10250-49-4) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Metabolically Stable Ester Prodrugs

The increased steric hindrance (complexity index 117) and calculated lipophilicity (XLogP3 2.6) of methyl 2,2-diethylbutanoate support its use as a building block for designing ester prodrugs with enhanced metabolic stability. The alpha-diethyl substitution provides steric shielding of the ester carbonyl, potentially reducing hydrolysis by plasma esterases compared to less hindered esters like methyl 2-ethylbutanoate [1]. Procurement of this specific ester is warranted when a pharmacokinetic study requires a balance between moderate oral bioavailability (logP < 5) and extended half-life through reduced first-pass hydrolysis [1].

Analytical Chemistry: Reference Standard for LC-MS/MS Metabolomics

The unique SPLASH identifier (splash10-0a4i-9000000000-d6ab3c3f4a764c56d7f6) for methyl 2,2-diethylbutanoate, documented in the Wiley SpectraBase library, makes it a critical reference standard for untargeted metabolomics and exposomics workflows [2]. Unlike closely related esters which may co-elute or share similar fragmentation, this compound's distinct MS/MS fingerprint enables its confident identification as an internal standard or authentic reference for verifying branched-chain fatty acid ester metabolites in biological samples [2].

Synthetic Chemistry: Intermediate for Sterically Demanding Ligands or Catalysts

The triethylacetic acid core, characterized by three ethyl groups on the alpha-carbon, provides a bulky, hydrophobic scaffold for synthesizing novel ligands or organocatalysts. When compared to the ethyl ester analog (ethyl 2,2-diethylbutanoate, CAS 34666-17-6), the methyl ester form (CAS 10250-49-4) offers a more favorable balance of volatility and steric bulk for purification via fractional distillation or for use as a protecting group in multi-step syntheses [3][4]. This compound should be prioritized over simpler methyl esters when a tertiary alpha-carbon is essential for restricting conformational mobility in the final target molecule [1].

Technical Documentation Hub

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